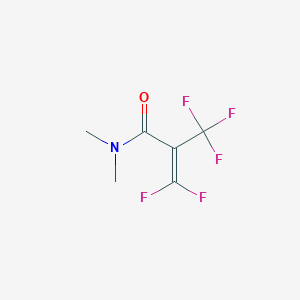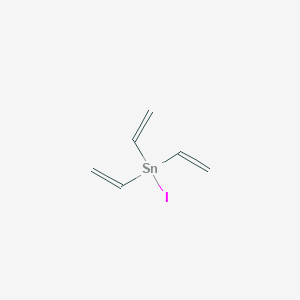
Triethenyl(iodo)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethenyl(iodo)stannane is an organotin compound characterized by the presence of three ethenyl groups and one iodine atom attached to a tin center
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of triethenyl(iodo)stannane typically involves the reaction of ethenylmagnesium bromide with tin(IV) iodide. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
SnI4+3CH2=CHMgBr→Sn(CH2=CH2)3I+3MgBrI
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, ensuring stringent control of reaction conditions, and employing purification techniques such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Triethenyl(iodo)stannane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or organometallic reagents.
Oxidation and Reduction: The tin center can participate in oxidation-reduction reactions, altering its oxidation state.
Radical Reactions: The compound can generate radicals under specific conditions, facilitating radical-mediated transformations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr) and organometallic reagents (e.g., Grignard reagents).
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or lithium aluminum hydride (reduction) are used.
Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) or light irradiation are employed.
Major Products:
Substitution Reactions: Products include various organotin compounds with different substituents.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Radical Reactions: Products include radical adducts and cyclized products.
Aplicaciones Científicas De Investigación
Triethenyl(iodo)stannane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of complex organotin compounds.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Research: Organotin compounds, including this compound, are studied for their biological activity and potential medicinal applications.
Radiochemistry: The iodine atom in the compound can be replaced with radioactive isotopes, making it useful in radiolabeling and imaging studies.
Mecanismo De Acción
The mechanism of action of triethenyl(iodo)stannane involves its ability to participate in various chemical reactions due to the presence of reactive ethenyl groups and the tin center. The compound can form radicals, undergo substitution, and participate in oxidation-reduction reactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Tributyltin Hydride: Another organotin compound used in radical reactions and organic synthesis.
Triphenyltin Chloride: Used in various organic transformations and as a catalyst.
Tetraalkynylstannanes: Employed in Stille cross-coupling reactions for the formation of carbon-carbon bonds.
Uniqueness: Triethenyl(iodo)stannane is unique due to the presence of ethenyl groups, which provide distinct reactivity compared to other organotin compounds. Its ability to participate in a wide range of reactions, including radical and substitution reactions, makes it a valuable reagent in synthetic chemistry.
Propiedades
Número CAS |
49826-66-6 |
|---|---|
Fórmula molecular |
C6H9ISn |
Peso molecular |
326.75 g/mol |
Nombre IUPAC |
tris(ethenyl)-iodostannane |
InChI |
InChI=1S/3C2H3.HI.Sn/c3*1-2;;/h3*1H,2H2;1H;/q;;;;+1/p-1 |
Clave InChI |
SKVPBOHNPSLPDE-UHFFFAOYSA-M |
SMILES canónico |
C=C[Sn](C=C)(C=C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


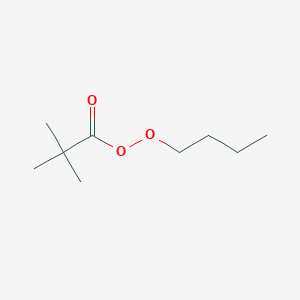
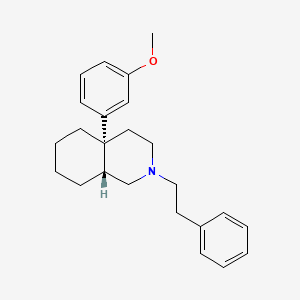



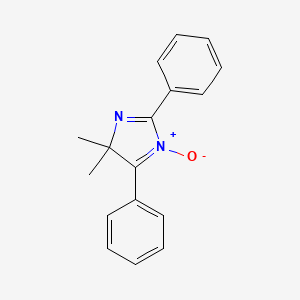
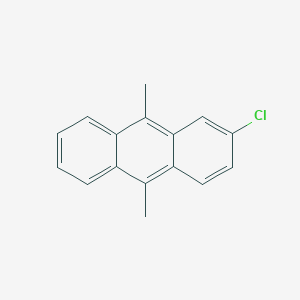

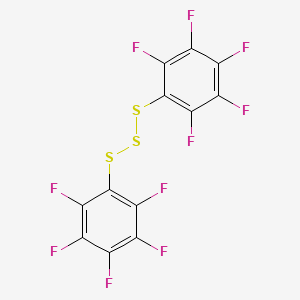
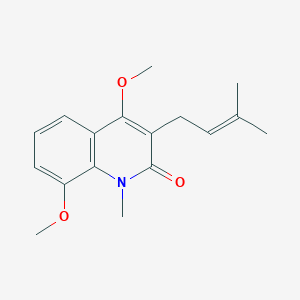
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)


